molecular formula C8H6N2S B1626446 2-(Thiophen-2-yl)pyrazine CAS No. 56421-72-8

2-(Thiophen-2-yl)pyrazine

Cat. No.: B1626446
CAS No.: 56421-72-8
M. Wt: 162.21 g/mol
InChI Key: BNDYLIJOOZNIHE-UHFFFAOYSA-N
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Description

Significance of 2-(Thiophen-2-yl)pyrazine within Heterocyclic Chemistry Research

Within the broader class of pyrazine-thiophene hybrids, this compound stands out as a foundational scaffold. Its structure, featuring a direct linkage between the C2 position of the pyrazine (B50134) ring and the C2 position of the thiophene (B33073) ring, creates a distinct donor-acceptor architecture. The electron-deficient nature of the pyrazine ring and the electron-donating character of the thiophene ring facilitate intramolecular charge transfer, making it a subject of significant interest. rsc.orgmdpi.com

This compound serves as a versatile building block in the synthesis of more complex functional molecules. In materials science, it is a core component for creating novel organic semiconductors and polymers. The ability to modify both the pyrazine and thiophene rings allows for fine-tuning of electronic and photophysical properties, leading to materials designed for applications such as resistive random-access memory (RRAM) devices. bohrium.com

In medicinal chemistry, the this compound scaffold is explored for the development of new bioactive agents. Heterocyclic compounds are cornerstones of drug discovery, and combining pyrazine and thiophene moieties can lead to molecules with unique biological interaction profiles. nih.govderpharmachemica.com For instance, derivatives are synthesized and evaluated for activities including antiviral and anticancer properties. nih.govnih.gov Furthermore, the scaffold is used to synthesize ligands for coordination chemistry, with applications in catalysis and the development of novel materials with specific corrosion-inhibiting properties. researchgate.net

Overview of Current Research Trajectories Involving Thiophen-2-yl-substituted Pyrazine Scaffolds

Modern research on thiophen-2-yl-substituted pyrazine scaffolds is diverse, spanning materials science, catalysis, and medicinal chemistry. A prominent research trajectory is the design and synthesis of novel donor-acceptor (D-A) type polymers for advanced electronic applications. bohrium.com By incorporating the thienopyrazine unit into polymer backbones, scientists are developing low-band-gap materials for use in memory devices, with some showing excellent ternary memory switching performance, high stability, and enhanced data storage density. bohrium.com

Another burgeoning field is the application of these scaffolds in photoredox catalysis. Researchers are actively developing metal-free organic photoredox catalysts based on pyrazine-dicarbonitrile scaffolds bearing thiophene substituents. google.com These organic catalysts offer advantages over traditional heavy metal complexes, including lower cost, reduced toxicity, and facile structural tuning, making them an attractive area for sustainable chemistry. google.com

In medicinal chemistry, the focus remains on synthesizing novel derivatives and exploring their biological activities. Structure-activity relationship (SAR) studies are conducted by introducing various substituents onto the core scaffold. nih.gov These new compounds are then screened for a range of pharmacological effects, including anticancer and antiviral activities. nih.govnih.gov For example, pyrazine-2,3-dicarboxamides containing a thiophene moiety have been synthesized and tested for their inhibitory activity against viruses like dengue and yellow fever. nih.gov

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in modern research. mdpi.com These calculations are used to predict the electronic and nonlinear optical properties of newly synthesized compounds, providing insight into their molecular orbital energies (HOMO-LUMO gap), reactivity, and potential for optoelectronic applications. mdpi.com

Research Highlights for Pyrazine-Thiophene Systems

System TypeKey FeaturesResearch Application(s)Citation(s)
Polythieno[3,4-b]pyrazine (PTP) Fused ring polymer, small band-gapConductive polymers, metallic charge transport rsc.org
Thienopyrazine-based D-A Polymers Donor-Acceptor (D-A) architectureResistive random-access memory (RRAM) devices bohrium.com
5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles Metal-free scaffold, tunable propertiesPhotoredox catalysis google.com
N-(pyrazin-2-yl)thiophene-2-carboxamides Tunable electronic and optical propertiesNonlinear optics, DFT studies mdpi.com
Pyrazine-2,3-dicarboxamides Bioactive scaffoldAntiviral agents (Dengue, Yellow Fever) nih.gov

Properties of Selected Thiophen-2-yl-pyrrolo-pyrazine Derivatives

Compound NameStructureYieldMelting Point (°C)Analytical Data HighlightCitation(s)
2-Bromo-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine 2-Bromo-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine88%174.8–176¹H NMR (500 MHz, CDCl₃) δ 7.54 (d, J = 4.7 Hz, 1H) rsc.org
tert-Butyl-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate tert-Butyl-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate72%136.2–137LC-MS (ESI): m/z = 365.20 [M + H]⁺ rsc.org
tert-Butyl-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-yl(methyl)carbamate tert-Butyl-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-yl(methyl)carbamate85.5%196–197.3HRMS (ESI) m/z: [M + H]⁺ calc. 379.0990; found 379.1012 rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDYLIJOOZNIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482416
Record name thienyl pyrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56421-72-8
Record name thienyl pyrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Thiophen 2 Yl Pyrazine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for Thiophen-2-yl-Pyrazine Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the C-C bond between aromatic and heteroaromatic rings, offering mild conditions and broad functional group tolerance. mdpi.com The synthesis of 2-(thiophen-2-yl)pyrazine and its derivatives heavily relies on these methods, particularly the Suzuki-Miyaura and Stille couplings.

Suzuki-Miyaura Coupling Protocols for Aryl/Heteroaryl Pyrazine (B50134) Analogs

The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for creating the thiophene-pyrazine linkage. mdpi.comnih.gov This reaction typically involves the coupling of a halogenated pyrazine (e.g., chloropyrazine or bromopyrazine) with a thiophene (B33073) boronic acid or its corresponding boronate ester. nih.govrsc.org The versatility of this reaction allows for the synthesis of a wide array of substituted analogs.

Key to the success of these couplings is the choice of catalyst, base, and solvent system. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst. nih.gov The reaction of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with aryl boronic acids has been successfully demonstrated using Pd(PPh₃)₄. rsc.org In another example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by coupling 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system. mdpi.commdpi.com Yields for these reactions are often moderate to good, though they can be influenced by the electronic properties of the substituents on the coupling partners. mdpi.com For instance, coupling highly functionalized bromopyrazines with thiophene-2-boronic acid has been reported to give lower yields compared to other aryl boronic acids, sometimes requiring extended reaction times. rsc.org

Aqueous solvent systems, such as n-butanol/water, have also been shown to be highly efficient for the Suzuki-Miyaura coupling of heteroaryl chlorides with thiophene- and furanboronic acids, sometimes proving more effective than anhydrous conditions. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling for Thiophene-Pyrazine Scaffolds

Pyrazine Substrate Thiophene Substrate Catalyst Base Solvent Yield Reference
3-Bromo-6-(thiophen-2-yl)pyridazine (Hetero)aryl-boronic acids Pd(PPh₃)₄ Na₂CO₃ DME/Ethanol/Water 14-28% nih.gov
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide Aryl boronic acids/pinacol esters Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 37-72% mdpi.com
Chloropyrazine Aryl boronic acids Pd(dppb)Cl₂ K₂CO₃ Toluene/Ethanol Good to Excellent rsc.org
Highly functionalized bromopyrazines Thiophene-2-boronic acid Pd(dppb)Cl₂ K₂CO₃ Toluene/Ethanol 60% (after 48h) rsc.org

Stille Coupling Strategies for Pyrazine-Dithiocarbonate Linkages

The Stille coupling provides another robust pathway for forming the C-C bond between pyrazine and thiophene rings. rsc.org This reaction utilizes an organotin reagent, such as a stannylated pyrazine or thiophene, coupled with a halogenated or triflated partner under palladium catalysis. mdpi.comrsc.org The Stille reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. rsc.org

This methodology has been effectively used in the synthesis of polymers incorporating both pyrazine and thiophene units. For example, the polymerization of distannylated pyrazines with diiododiketopyrazines was achieved using a Pd(PPh₃)₂Cl₂–CuI catalyst system. rsc.org Similarly, Stille polycondensation has been employed to create low-bandgap polythiophenes by reacting bis(trimethyltin)thiophenes with dihalothieno[3,4-b]pyrazines. researchgate.net These reactions highlight the power of the Stille coupling in materials science applications to construct complex conjugated systems. researchgate.netacs.org The choice of catalyst and the order of reagent addition can be critical to suppress side reactions like homocoupling. rsc.org

Table 2: Examples of Stille Coupling for Thiophene-Pyrazine Systems

Stannane Reagent Halide/Triflate Partner Catalyst System Solvent Product Type Reference
Stannylated pyrazine 4-Methoxybenzoyl chloride Palladium catalyst Not specified Ketone rsc.org
Distannylated pyrazines Diiododiketopyrazines Pd(PPh₃)₂Cl₂–CuI THF–NMP Polymer rsc.org
Bis(trimethyltin)thiophenes Dihalothieno[3,4-b]pyrazines Not specified Not specified Polythiophene researchgate.net
Stannylated terpyridine 2,3-Dichloropyrazine Not specified Not specified Pyrazine–terpyridine ligand rsc.org

Condensation Reactions in Pyrazine-Thiophene Synthesis

Condensation reactions represent a more classical yet powerful approach to assembling the target scaffold, either by forming an amide linkage between pre-existing rings or by constructing the pyrazine ring itself.

Routes from Pyrazin-2-amine and Thiophene Carboxylic Acid Derivatives

The direct condensation of pyrazin-2-amine with a thiophene carboxylic acid derivative is a straightforward method to synthesize N-(pyrazin-2-yl)thiophene-2-carboxamides. These compounds contain the core this compound structure linked via an amide bond. A notable example is the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which serves as a key intermediate for further functionalization via Suzuki coupling. mdpi.comnih.gov This condensation is effectively mediated by titanium tetrachloride (TiCl₄) in the presence of pyridine (B92270), affording the product in good yield (75%). mdpi.com Similarly, N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP) can be used to facilitate the amide bond formation between pyrazine-2-carboxylic acid and anilines. mdpi.com

Approaches Involving 1,2-Dicarbonyl Compounds and Thiophene-Derived Precursors

A fundamental strategy for forming the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. In the context of this compound synthesis, this involves a thiophene-derived 1,2-dicarbonyl precursor. A modern application of this approach is the synthesis of 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles. google.comgoogle.com The synthesis begins with a Friedel-Crafts reaction between an alkoxythiophene and oxalyl chloride to generate a 1,2-bis(5-alkoxythiophen-2-yl)ethane-1,2-dione (a substituted thenil). google.comgoogle.com This intermediate is then condensed with diaminomaleonitrile (B72808) (DAMN) in a Lewis acid-catalyzed reaction to form the final dicyanopyrazine product. google.comgoogle.com This two-step, one-pot protocol is efficient and allows for multigram-scale synthesis. google.com

Functionalization and Derivatization Strategies for this compound Scaffolds

Once the core this compound scaffold is assembled, it can be further modified to introduce diverse functionalities, tuning its electronic and biological properties. nih.gov Derivatization can occur on either the pyrazine or the thiophene ring.

A primary strategy is to use a halogenated version of the scaffold, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, as a platform for subsequent cross-coupling reactions. mdpi.com As detailed in the Suzuki-Miyaura section, this allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the thiophene ring. mdpi.comnih.gov

Direct C-H activation is an increasingly important tool for functionalization, offering a more atom-economical alternative to pre-functionalized substrates. Palladium-catalyzed direct C-H arylation has been successfully applied to thieno[3,2-b]pyridines and thieno[2,3-b]pyrazines, demonstrating that C-H bonds on the thiophene moiety can be selectively targeted for arylation. mdpi.com For example, 2-phenylthieno[3,2-b]pyridine can be arylated at the C-3 position of the thiophene ring using various aryl bromides with a Pd(OAc)₂ catalyst. mdpi.com This approach provides a powerful method for generating structural diversity on these fused heterocyclic systems. mdpi.com

Other derivatization reactions include standard electrophilic substitution, such as bromination using N-Bromosuccinimide (NBS), which can introduce a handle for further cross-coupling. researchgate.net The pyrazine ring itself can also be functionalized, for example, through methylation or the introduction of other substituents via nucleophilic aromatic substitution or metal-catalyzed processes, depending on the existing substitution pattern and reactivity of the scaffold. researchgate.net

Electrophilic Substitution Reactions on Thiophene Rings

The thiophene ring within this compound and its derivatives is susceptible to electrophilic aromatic substitution, a common reaction for this electron-rich heterocycle. evitachem.comsmolecule.com The position of substitution on the thiophene ring is directed by the activating nature of the sulfur atom and influenced by the electronic properties of the attached pyrazine ring. Generally, electrophilic attack occurs preferentially at the C5 position (adjacent to the sulfur and furthest from the pyrazine ring) or the C3 position.

In related structures, such as those containing thiophene linked to other heterocyclic systems, electrophilic substitution remains a key method for functionalization. Common reagents used for these transformations include those for halogenation, nitration, and acylation. The reactivity of the thiophene ring can be modulated by the specific substituents present on either the thiophene or the pyrazine moiety. evitachem.com For instance, the introduction of electron-withdrawing groups on the pyrazine ring can decrease the nucleophilicity of the thiophene ring, making substitution reactions more challenging. Conversely, electron-donating groups would enhance reactivity.

Table 1: Examples of Electrophilic Substitution Reactions on Thiophene Rings Note: This table is illustrative of typical reactions on thiophene rings and may be applied to the synthesis of derivatives of this compound.

Reaction TypeElectrophileTypical ReagentsExpected Product Position on Thiophene Ring
HalogenationBr⁺N-Bromosuccinimide (NBS) in DMF5-bromo derivative
NitrationNO₂⁺HNO₃/H₂SO₄5-nitro or 3-nitro derivative
AcylationRCO⁺Acyl chloride/AlCl₃ (Friedel-Crafts)5-acyl derivative

Oxidation and Reduction Pathways of the Heterocyclic Moieties

The heterocyclic moieties in this compound present distinct sites for oxidation and reduction reactions, allowing for selective chemical modifications.

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. smolecule.com Treatment with oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can convert the thiophene ring into the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties of the molecule, generally increasing its electron-accepting character.

Reduction: The pyrazine ring, being an electron-deficient system, is the primary site for reduction. Catalytic hydrogenation or the use of metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can lead to the formation of dihydropyrazine (B8608421) or tetrahydropyrazine (B3061110) derivatives. The electrochemical properties of polymers containing thiophene and pyrazine units also demonstrate this behavior. These materials are active in both oxidation (p-doping) and reduction (n-doping) regions, with the reduction process typically associated with the pyrazine component. acs.org

Table 2: Summary of Oxidation and Reduction Reactions

MoietyReaction TypeCommon ReagentsProduct Type
ThiopheneOxidationHydrogen peroxide, Potassium permanganate Thiophene-S-oxide, Thiophene-S,S-dioxide (sulfone)
PyrazineReductionNaBH₄, LiAlH₄, Catalytic Hydrogenation Dihydropyrazine, Tetrahydropyrazine derivatives
PyrazineElectrochemical Reduction (n-doping)Applied potentialReduced polymer film acs.org

Formation of Schiff Base Ligands

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed through the condensation of a primary amine with a carbonyl compound. nih.gov Derivatives of this compound bearing either an amine or a carbonyl functional group are valuable precursors for synthesizing Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.govrsisinternational.org

A common synthetic route involves the reaction of pyrazine-2-carboxamide with thiophene-2-carbaldehyde (B41791). rsisinternational.orgresearchgate.net This reaction yields a Schiff base where the imine group is conjugated with both the pyrazine and thiophene rings. The synthesis is typically carried out by refluxing equimolar amounts of the reactants in an alcohol medium, such as methanol (B129727) or ethanol. rsisinternational.orgresearchgate.net The resulting Schiff base ligands can act as bidentate or tridentate chelators, coordinating with metal ions through the azomethine nitrogen and other heteroatoms like the thiophene sulfur or a pyrazine nitrogen. researchgate.netresearchgate.net

Studies on the Schiff base derived from pyrazine-2-carboxamide and thiophene-2-carbaldehyde, specifically (E)-N-{(thiophen-2-yl)methylene}pyrazine-2-carboxamide, confirm its formation and characterize its structure through spectral methods like NMR and IR spectroscopy. researchgate.net These ligands readily form complexes with transition metal ions such as Co²⁺, Ni²⁺, and Cu²⁺, often resulting in intensely colored, stable solid compounds with octahedral geometry. rsisinternational.org

Table 3: Synthesis of a Thiophene-Pyrazine Schiff Base

Reactant 1Reactant 2SolventConditionsProductReference
Pyrazine-2-carboxamideThiophene-2-carbaldehydeEthanolReflux(E)-N-{(thiophen-2-yl)methylene}pyrazine-2-carboxamide (HL) researchgate.net
Pyrazine-2-carboxamideThiophene-2-carbaldehydeMethanolReflux, 3hPZATA Schiff Base researchgate.net

Chemo-Enzymatic and Biocatalytic Approaches in Pyrazine Synthesis

Modern synthetic chemistry increasingly utilizes enzymes to perform specific transformations under mild and environmentally benign conditions, a field known as biocatalysis. researchgate.net Chemo-enzymatic strategies, which combine enzymatic steps with traditional chemical reactions, offer powerful alternatives to purely chemical syntheses of pyrazines. d-nb.info

A key biocatalytic method for pyrazine synthesis employs ω-transaminases (ATAs). nih.govnih.gov This approach involves the ATA-catalyzed amination of α-diketone precursors to generate α-amino ketone intermediates. nih.govresearchgate.net These intermediates then undergo spontaneous or controlled oxidative dimerization to form the substituted pyrazine ring. nih.gov This method has been successfully used to create a variety of pyrazine derivatives. nih.gov For instance, using an (S)-selective transaminase (ATA-113) with an amine donor like isopropylamine (B41738) allows for the synthesis of pyrazines that can be directly extracted in pure form. nih.gov

This biocatalytic amination step can be highly regioselective, which is a significant advantage over many traditional chemical methods. nih.gov Furthermore, by carefully controlling reaction conditions such as pH, the dimerization of the α-amino ketone can be favored over competing reactions, like the Knorr pyrrole (B145914) synthesis when a β-keto ester is present. nih.govresearchgate.net

Another biocatalytic approach uses L-threonine dehydrogenase to produce aminoacetone from the natural amino acid L-threonine. sciety.orgresearchgate.net The in-situ generated aminoacetone can then dimerize to form pyrazine structures. sciety.org These enzymatic methods align with green chemistry principles by operating in aqueous media under mild conditions and often starting from renewable precursors. researchgate.netacs.org

Table 4: Biocatalytic Synthesis of Pyrazines

Enzyme ClassPrecursor(s)Key Intermediate(s)Final Product TypeKey AdvantagesReferences
ω-Transaminase (ATA)α-Diketone, Amine donor (e.g., isopropylamine)α-Amino ketoneSubstituted PyrazinesHigh regioselectivity, Mild conditions, Pure product isolation nih.gov, nih.gov
L-threonine dehydrogenaseL-ThreonineAminoacetoneAsymmetric PyrazinesUse of natural precursor, Environmentally benign sciety.org, researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Thiophen 2 Yl Pyrazine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(Thiophen-2-yl)pyrazine in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of this compound displays characteristic signals for the protons on both the pyrazine (B50134) and thiophene (B33073) rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the pyrazine protons appear as distinct singlets and doublets in the downfield region, usually between δ 8.0 and 9.0 ppm. rsc.org For instance, a light yellow solid of this compound showed a singlet at δ 8.97 ppm (1H), a doublet at δ 8.52 ppm (1H, J = 4.0 Hz), and a singlet at δ 8.41 ppm (1H). rsc.org The thiophene protons resonate at slightly higher fields, typically between δ 7.0 and 8.0 ppm. rsc.org The observed signals for the thiophene ring include a doublet at δ 7.70 ppm (1H, J = 4.0 Hz), another doublet at δ 7.50 ppm (1H, J = 4.0 Hz), and a triplet at δ 7.17 ppm (1H, J = 4.0 Hz). rsc.org The coupling constants (J values) provide valuable information about the connectivity of the protons.

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon framework of the molecule. The carbon atoms of the pyrazine and thiophene rings resonate at distinct chemical shifts. For example, in a study of 2,5-bis(4-decylthiophen-2-yl)pyrazine, the pyrazine carbons were observed at chemical shifts of approximately 145.36 ppm and 140.68 ppm. rsc.org The thiophene carbons in this analog appeared at various positions, including 143.78 ppm, 138.83 ppm, 125.94 ppm, and 113.30 ppm. rsc.org The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Below is a table summarizing representative NMR data for this compound and its analogs:

Compound Solvent ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
This compoundCDCl₃8.97 (s, 1H), 8.52 (d, 1H), 8.41 (s, 1H), 7.70 (d, 1H), 7.50 (d, 1H), 7.17 (t, 1H) rsc.orgNo data available
2,5-bis(4-decylthiophen-2-yl)pyrazineCDCl₃8.80 (s, 2H), 7.49 (s, 2H), 7.05 (s, 2H), 2.63 (t, 4H), 1.62 (m, 4H), 1.35-1.24 (m, 28H), 0.88 (t, 6H) rsc.org145.36, 143.78, 140.68, 138.83, 125.94, 113.30, 31.91, 29.71, 29.69, 29.62, 29.58, 28.42, 29.34, 29.24, 22.70, 14.13 rsc.org
2,5-bis(5-bromo-4-decylthiophen-2-yl)pyrazineCDCl₃8.87 (s, 4H), 7.32 (s, 2H), 2.58 (t, 4H), 1.62 (m, 4H), 1.37-1.24 (m, 28H), 0.88 (t, 6H) rsc.org145.36, 143.78, 140.68, 138.83, 125.94, 113.30, 31.91, 29.71, 29.69, 29.62, 29.58, 28.42, 29.34, 29.24, 22.70, 14.13 rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. For a related compound, (E)-N-{(Thiophen-2-yl)methylene}pyrazine-2-carboxamide, significant IR bands were observed at 3401 cm⁻¹ (HC=N), 3146 cm⁻¹ (C-H stretching), and 1699 cm⁻¹ (C=N stretching). researchgate.net The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine and thiophene rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. For instance, in 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, bands were observed at 1541, 1453, 1409, and 1359 cm⁻¹. nih.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to vibrations that involve a change in polarizability. For pyrazine derivatives, a prominent band around 1020 cm⁻¹ is often observed, corresponding to a pyrazine ring vibration. nih.gov In surface-enhanced Raman scattering (SERS) studies of pyrazine-2-carbonitrile, this band's position was found to be dependent on the concentration, indicating interactions with the enhancing substrate. nih.gov The development of time-resolved resonance Raman spectroscopy has further enabled the study of short-lived excited states and reactive intermediates of pyrazine-containing complexes. researchgate.net

A summary of key vibrational frequencies for related compounds is presented below:

Compound Technique Key Vibrational Frequencies (cm⁻¹)
(E)-N-{(Thiophen-2-yl)methylene}pyrazine-2-carboxamideIR3401 (HC=N), 3146 (C-H), 1699 (C=N) researchgate.net
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineATR-IR3101, 1541, 1453, 1409, 1359, 1257, 1092 nih.gov
Pyrazine-2-carbonitrileSERS~1020 (pyrazine ring vibration) nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which helps in confirming its structure.

Under electron ionization (EI), the molecule typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this compound and its derivatives often involves the cleavage of the bond between the two heterocyclic rings. The fragmentation pattern can be complex, but it provides a unique fingerprint for the molecule. For instance, in the mass spectrum of pyrazine itself, the molecular ion is observed at m/z 80. nist.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. In a study of various pyrazine-2,3-dicarboxamides, HRMS was used to confirm the structures of the synthesized compounds. nih.gov

The table below shows mass spectrometry data for related compounds:

Compound Ionization Method m/z (relative intensity)
PyrazineEI80 (M⁺) nist.gov
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideEI/MS285.1 [M + H]⁺, 286.1 [M + 2]⁺, 204.0 [M‒Br] mdpi.com
5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamideEI/MS316.8 [M + H]⁺, 280.1 [M‒Cl] mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (usually π or n orbitals) to higher energy antibonding orbitals (π*).

The UV-Vis spectrum of pyrazine and its derivatives typically shows two types of absorption bands: a weaker band at longer wavelengths corresponding to an n→π* transition and a stronger band at shorter wavelengths corresponding to a π→π* transition. montana.edu The n→π* transition involves the promotion of a non-bonding electron from a nitrogen atom to a π* orbital, while the π→π* transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

For (E)-N-{(thiophene-2-yl)methylene}pyrazine-2-carboxamide, UV-Vis absorptions were observed at 35811 and 36215 cm⁻¹ (π–π) and 26661 and 25635 cm⁻¹ (n–π). researchgate.net The solvent can have a significant effect on the positions of these bands. Polar solvents tend to cause a blue shift (shift to shorter wavelengths) in n→π* transitions and a red shift (shift to longer wavelengths) in π→π* transitions. montana.edu In a study of polymers containing thiophene and pyrazine units, absorption maxima were observed, which were attributed to π - π* electronic transitions of the benzenoid and thiophene rings. researchgate.net

Representative UV-Vis absorption data are provided in the table below:

Compound Solvent/State Absorption Maxima (λmax, nm or cm⁻¹) Transition Type
(E)-N-{(Thiophen-2-yl)methylene}pyrazine-2-carboxamideNot specified26661, 25635 cm⁻¹n–π researchgate.net
(E)-N-{(Thiophen-2-yl)methylene}pyrazine-2-carboxamideNot specified35811, 36215 cm⁻¹π–π researchgate.net
Poly(2,3-di(thiophen-2-yl)quinoxaline)Not specified>400 nmCharge transfer band mdpi.com

X-ray Crystallography for Solid-State Molecular Geometry and Packing

The crystal structure of a related compound, 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, reveals that the molecule crystallizes in the P2₁/c space group. nih.gov In this structure, the thienyl rings are inclined to the mean plane of the pyridopyrazine moiety by 6.16 (7)° and 86.66 (8)°. nih.gov The planarity of the pyridopyrazine moiety itself is relatively high, with the two rings being inclined to each other by only 1.33 (7)°. nih.gov

In another example, the crystal structure of pyrazine-2(1H)-thione shows that the molecules are linked by N—H⋯N and C—H⋯S hydrogen bonds in the crystal. nih.gov These intermolecular interactions play a crucial role in determining the crystal packing. The study of single crystals of various pyrazine derivatives has provided valuable insights into their molecular geometries and non-covalent interactions. iucr.orgarkat-usa.org

A summary of crystallographic data for related compounds is presented below:

Compound Crystal System Space Group Key Structural Features
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineMonoclinicP2₁/cThienyl rings inclined to the pyridopyrazine plane by 6.16° and 86.66° nih.gov
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineMonoclinicP2₁/cThienyl rings inclined to the pyridopyrazine plane by 33.29° and 19.84° nih.gov
Pyrazine-2(1H)-thioneMonoclinicP2₁/mMolecules linked by N—H⋯N and C—H⋯S hydrogen bonds nih.gov

Computational and Theoretical Investigations of 2 Thiophen 2 Yl Pyrazine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic characteristics and predicting the reactivity of molecules like 2-(thiophen-2-yl)pyrazine. By calculating various electronic parameters, researchers can gain a detailed understanding of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the electronic and optical properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates higher reactivity and lower stability. mdpi.com

For derivatives of this compound, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations have shown that the HOMO-LUMO energy gap can be tuned by introducing different substituents. For instance, a derivative bearing a mercapto (-SH) substituent exhibited the lowest HOMO-LUMO energy gap of 4.21 eV, signifying the highest reactivity in the series. mdpi.com In contrast, other derivatives displayed energy gaps ranging up to 4.93 eV. mdpi.com

In many of these systems, the electron density of the HOMO and LUMO is distributed over the thiophene (B33073) and pyrazine (B50134) rings, as well as any attached aryl groups. mdpi.com This delocalization of π-electrons is a key factor in determining their electronic behavior. mdpi.comnih.gov The energies of these frontier orbitals are critical for predicting how the molecule will interact with other species and its potential use in applications like dye-sensitized solar cells, where efficient charge transfer is essential. researchgate.netresearchgate.net

Calculated FMO Energies and Energy Gaps for Selected Thiophene-Pyrazine Derivatives (in eV)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
5-(3,5-dimethylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4f)--- mdpi.com
methyl 4-(5-(pyrazin-2-ylcarbamoyl)thiophen-2-yl)benzoate (4h)--- mdpi.com
5-(3,5-bis(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4m)--- mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.

Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons. Blue areas, conversely, indicate regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. uni-muenchen.de

For molecules containing pyrazine and thiophene rings, the nitrogen atoms of the pyrazine ring are expected to be electron-rich regions (colored red or yellow), making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms, particularly those attached to the aromatic rings, would exhibit a positive potential (colored blue), indicating their susceptibility to nucleophilic attack. mdpi.com

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how a molecule will interact with biological targets or other chemical species. uni-muenchen.deworldscientific.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. jcsp.org.pk It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. jcsp.org.pkniscair.res.in A higher E(2) value indicates a stronger interaction, suggesting greater electron delocalization and stability. niscair.res.in

This analysis is crucial for understanding the electronic communication between the different heterocyclic rings and any substituents, which in turn influences the molecule's reactivity and properties. jcsp.org.pk

DFT calculations can be used to determine a range of global reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These parameters are derived from the energies of the frontier molecular orbitals. nih.govresearchgate.net

Chemical Hardness (η) : This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), or approximately half the HOMO-LUMO gap. A higher value of chemical hardness indicates greater stability and lower reactivity. researchgate.netresearchgate.net

Chemical Softness (σ) : The reciprocal of chemical hardness (σ = 1/η), this parameter indicates the ease with which a molecule's electron cloud can be polarized. nih.govresearchgate.net

Electronegativity (χ) : This is a measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the chemical potential. researchgate.net

Chemical Potential (μ) : This parameter represents the escaping tendency of electrons from a molecule. It is calculated as the average of the HOMO and LUMO energies. researchgate.net

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η. A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.netresearchgate.net

For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, these reactivity parameters have been calculated to understand the effect of different substituents on their chemical behavior. nih.govresearchgate.net

Calculated Reactivity Descriptors for a Representative Thiophene-Pyrazine Derivative
ParameterValueReference
Chemical Hardness (η)- researchgate.net
Chemical Softness (σ)- researchgate.net
Electronegativity (χ)- researchgate.net
Chemical Potential (μ)- researchgate.net
Electrophilicity Index (ω)- researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.com

For a molecule like this compound, MD simulations can be used to:

Analyze the interactions of the molecule with its environment, such as a solvent or a biological receptor. This is particularly important for understanding its behavior in solution and for drug design applications. mdpi.comnih.gov

Study the dynamics of processes like protein-ligand binding, providing information on the stability of the complex and the key residues involved in the interaction. mdpi.com

Although specific MD simulation studies focused solely on this compound are not extensively reported in the provided context, the principles of this technique are broadly applicable to understanding its dynamic properties. rsc.orgresearchgate.net

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netresearchgate.net

NMR Spectroscopy : DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. For derivatives of this compound, calculated chemical shifts have shown good agreement with experimental values, aiding in the structural confirmation of these compounds. mdpi.comnih.gov

Vibrational Spectroscopy (FT-IR) : The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies can be compared with experimental FT-IR spectra to assign the observed vibrational modes to specific functional groups and motions within the molecule. frontiersin.orgajol.info

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. This information is crucial for understanding the photophysical properties of these compounds and their potential as dyes or optical materials. researchgate.netresearchgate.net

The close agreement often found between theoretical and experimental spectroscopic data provides strong support for the accuracy of the computational models used to describe the structure and properties of this compound systems. frontiersin.org

Coordination Chemistry of 2 Thiophen 2 Yl Pyrazine As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands based on 2-(thiophen-2-yl)pyrazine and its derivatives is centered around the strategic placement of donor atoms to achieve specific coordination geometries and electronic properties in the resulting metal complexes. The presence of nitrogen atoms in the pyrazine (B50134) ring and the sulfur atom in the thiophene (B33073) ring allows for various coordination modes.

Bidentate Coordination: this compound can act as a bidentate ligand, coordinating to a metal center through one of the pyrazine nitrogen atoms and the thiophene sulfur atom. This forms a five-membered chelate ring. However, coordination can also occur through the two nitrogen atoms of the pyrazine ring, particularly in bridged polynuclear complexes.

Tridentate Coordination: By introducing additional functional groups, the ligand can be modified to exhibit tridentate coordination. For instance, Schiff base derivatives of this compound, formed by the condensation of a pyrazine-containing amine with thiophene-2-carbaldehyde (B41791), can coordinate through a pyrazine nitrogen, the imine nitrogen, and the thiophene sulfur. rsisinternational.org Spectral data of such Schiff base complexes with Co(II), Ni(II), and Cu(II) have suggested a tridentate chelation, resulting in a six-coordinate octahedral geometry. rsisinternational.org

Synthesis and Characterization of Metal Complexes

A wide range of transition metal complexes of this compound and its derivatives have been synthesized and studied.

Cu(II), Ni(II), and Zn(II) Complexes: Schiff base ligands derived from thiophene-2-carbaldehyde and pyrazine-2-carboxamide have been used to synthesize complexes with Cu(II), Ni(II), and Co(II). rsisinternational.org Spectroscopic and magnetic data for these complexes are consistent with a 2:1 ligand-to-metal ratio and an octahedral geometry. rsisinternational.org Dinuclear Cu(II) rack-type complexes have also been prepared using pyrazine-based ligands, exhibiting antiferromagnetic intramolecular interactions. acs.org

Fe(III) and Cr(III) Complexes: Mononuclear complexes of Fe(III) and Cr(III) with a pyrazinecarbohydrazone ligand have been synthesized and characterized. eurjchem.com These complexes typically exhibit an octahedral geometry with a 1:1 metal-to-ligand stoichiometry. eurjchem.com

Re(I) Complexes: Rhenium(I) complexes with the general formula fac-[ReBr(CO)₃(L)], where L is a pyrido[2,3-b]pyrazine-derived ligand, have been synthesized. researchgate.net In these complexes, the ligand coordinates to the Re(I) center in a bidentate fashion. researchgate.net

The table below summarizes some of the reported transition metal complexes and their key features.

Metal IonLigand TypeCoordination GeometryStoichiometry (L:M)Reference
Cu(II), Ni(II), Co(II)Pyrazine-Schiff baseOctahedral2:1 rsisinternational.org
Fe(III), Cr(III)PyrazinecarbohydrazoneOctahedral1:1 eurjchem.com
Re(I)Pyrido[2,3-b]pyrazine derivativefac-tricarbonyl1:1 researchgate.net
Ni(II)2,6-bis(imino)pyrazine-- researchgate.net

Beyond transition metals, this compound and related ligands have been shown to coordinate with other metal ions.

UO₂(VI), MoO₂(VI), and WO₂(VI) Complexes: Mononuclear complexes of these metal ions with a pyrazinecarbohydrazone ligand have been reported to have an octahedral geometry. eurjchem.com

Ag(I) Complexes: Silver(I) complexes with bis[2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine] have been synthesized, where the Ag(I) ion coordinates with the pyrido nitrogen atoms.

Role of this compound in Catalysis Development

The unique electronic properties of this compound-based ligands and their metal complexes make them promising candidates for various catalytic applications.

Push-pull chromophores based on a pyrazine-2,3-dicarbonitrile (B77751) core with 5-methoxythiophen-2-yl electron donors have been shown to be highly efficient metal-free photoredox catalysts. google.comgoogle.com These organic catalysts are advantageous due to their low cost, reduced toxicity, and tunable properties. google.com They have been successfully employed in a variety of visible-light-induced reactions, including cross-dehydrogenative coupling, oxidation, and reductive dehalogenation. google.comrsc.org The catalytic activity of these dicyanopyrazine derivatives can be systematically tuned by modifying the structure of the donor and linker components. rsc.org

Iron(II) complexes bearing tridentate pyrazine-bis(imino) ligands have been utilized as catalysts for ethylene (B1197577) polymerization upon activation with alkylaluminums. researchgate.net While these complexes show catalytic activity, it is generally lower than that of the analogous pyridine-bis(imino) systems. researchgate.net The steric bulk of the aryl groups on the imino substituents and the polymerization conditions can influence the catalytic productivity. researchgate.net Thieno[3,4-b]pyrazine-based donor-acceptor conjugated polymers have also been synthesized and show potential for applications in electronic devices. researchgate.net

Applications of 2 Thiophen 2 Yl Pyrazine in Advanced Materials Science

Organic Electronics

The unique electronic characteristics of molecules based on the 2-(Thiophen-2-yl)pyrazine framework make them highly suitable for applications in organic electronic devices, which demand efficient charge transport and tunable energy levels.

In the field of OLEDs, materials derived from this compound are valued for their potential as emitters and host materials, particularly for phosphorescent devices. The D-A structure allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for achieving efficient charge injection and recombination, leading to light emission.

For instance, novel donor-acceptor host materials incorporating a pyrazine (B50134) unit linked to other aromatic systems like dibenzofuran (B1670420) or dibenzothiophene (B1670422) have been synthesized for highly efficient red phosphorescent OLEDs. rsc.org These materials possess suitable triplet energies to host red phosphorescent dopants, leading to devices with high external quantum efficiencies, in some cases exceeding 22%. rsc.org Similarly, thieno[3,4-b]pyrazine (B1257052), a fused derivative of the core structure, has been used as a core for red-emitting dendrimers. By attaching carbazole (B46965) dendrons, researchers have created solution-processable materials for non-doped red OLEDs, achieving a brightness of 925 cd/m² and a luminous efficiency of 0.53 cd/A⁻¹. acs.org The conjugated system of the pyrazine and thiophene (B33073) rings is fundamental to the charge transfer mechanisms that enable these applications.

The planarity and intermolecular interactions of this compound-based materials are critical for their performance in OFETs, where efficient charge transport through the semiconductor layer is paramount. The incorporation of this structural motif into conjugated polymers can enhance charge carrier mobility.

Donor-acceptor copolymers containing units like pyridyl pyrazine and thienylenevinylene have been synthesized and show p-type semiconductor behavior in FETs. nsf.gov The introduction of the electronegative nitrogen atoms from the pyrazine ring helps to lower both the HOMO and LUMO energy levels, which can increase the material's stability. nsf.gov Furthermore, polymers based on thiophene-rich, fused-aromatic thieno[3,4-b]pyrazine have demonstrated high charge carrier mobilities, reaching up to 0.044 cm²/Vs. researchgate.net This high mobility is attributed to favorable molecular packing in thin films, which is facilitated by the structure of the monomer. The inherent electronic properties of 2,6-Bis(thiophen-2-yl)pyrazine make it a promising candidate for OFET applications.

Polymer SystemDonor UnitAcceptor UnitMobility (cm²/Vs)
Fluorene CopolymerFluoreneThieno[3,4-b]pyrazineup to 8.1 x 10⁻³
Cyclopentadithiophene CopolymerCyclopentadithiopheneThieno[3,4-b]pyrazineup to 0.044

Photovoltaic Cells and Solar Energy Conversion

In the realm of solar energy, this compound derivatives are instrumental in designing the active layer of organic photovoltaic (OPV) cells and as interlayers in perovskite solar cells (PSCs). Their ability to absorb light and facilitate charge separation and transport is key to these applications.

Terpolymers incorporating 2,5-bis(4-(2-ethylhexyl)thiophen-2-yl)pyrazine (PZ-T) as an acceptor unit have been shown to achieve impressive power conversion efficiencies (PCEs) of up to 18.23% in polymer solar cells. researchgate.net The inclusion of the pyrazine unit helps to lower the HOMO energy level of the polymer, which in turn increases the open-circuit voltage (Voc) of the solar cell. researchgate.net In perovskite solar cells, conjugated polymers containing a thiophene-bridged pyrazine block have been successfully used as dopant-free hole-transporting materials (HTMs), resulting in devices with PCEs as high as 17.5% and excellent operational stability. rsc.org Low band gap polymers derived from 5,7-Di-(thiophen-2-yl)thieno[3,4-b]pyrazines have also been synthesized for use in OPVs, demonstrating the versatility of this chemical family. dtu.dk

Photovoltaic ApplicationPolymer/MoleculeRolePerformance Metric
Polymer Solar CellPMZ-10 (Terpolymer with PZ-T)DonorPCE: 18.23%
Perovskite Solar CellPBPyT-exHole-Transport MaterialPCE: 17.5%
Organic PhotovoltaicPoly-thienopyrazinesDonorBand Gap: ~1.3 eV

Electrochromic Polymers

Electrochromic materials change their optical properties in response to an applied electrical potential, making them suitable for applications like smart windows and displays. Polymers derived from this compound are excellent candidates for electrochromic applications due to their ability to undergo reversible redox reactions accompanied by distinct color changes.

Donor-acceptor polymers based on a thieno[3,4-b]pyrazine acceptor unit and various thiophene donor units exhibit low band gaps and fast switching times. uq.edu.au For example, a polymer using 2,3-bis(5-methylfuran-2-yl)thieno[3,4-b]pyrazine as the acceptor and 3-butylthiophene (B39377) as the donor shows a color change from green to brown with a very low optical band gap of 0.88 eV and a switching time of less than one second. uq.edu.au Another patent describes 2,3-Di-thiophen-2-yl-thieno[3,4-b]pyrazine as a green electrochromic material. google.com Furthermore, polymers containing pyrido[4,3-b]pyrazine as the acceptor and thiophene derivatives as the donor display near-infrared (NIR) electrochromism, with distinct color changes from a saturated green in the neutral state to transparent in the oxidized state. mdpi.comnih.govnih.gov

Polymer SystemAcceptor UnitDonor UnitOptical Band Gap (eV)Color Change
PMFBTTP2,3-bis(5-methylfuran-2-yl)thieno[3,4-b]pyrazine3-butylthiophene0.88Green to Brown
PMFMOTTP2,3-bis(5-methylfuran-2-yl)thieno[3,4-b]pyrazine3-methoxythiophene0.74Brick Red to Dark Gray
P32,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine4-hexyloxythiophen-2-yl1.30Green to Transmissive
P42,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine2,3-dihydrothieno[3,4-b] researchgate.netrsc.orgdioxin-7-yl1.41Green to Transmissive

Design of Donor-Acceptor (D-A) Systems in π-Conjugated Materials

The fundamental principle underpinning the diverse applications of this compound is its inherent D-A structure. The electron-rich thiophene ring serves as the electron donor, while the electron-deficient pyrazine ring acts as the electron acceptor. rsc.orgacs.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for tuning the material's optoelectronic properties. researchgate.net

By chemically modifying the donor or acceptor units, researchers can precisely control the HOMO and LUMO energy levels. For example, introducing stronger electron-donating groups to the thiophene ring or stronger electron-withdrawing groups to the pyrazine ring can narrow the energy band gap of the resulting material. mdpi.comacs.org This tunability is essential for designing materials with specific absorption and emission characteristics required for OLEDs, or for optimizing the energy level alignment in photovoltaic devices for efficient charge separation. rsc.org The D-A design also promotes planarity in the molecular structure, which enhances π-π stacking and improves charge mobility in OFETs. acs.org The combination of thiophene and pyrazine units has thus become a powerful and widely used strategy for developing novel π-conjugated materials for a broad spectrum of electronic applications. rsc.orgresearchgate.net

Medicinal Chemistry and Biological Activity of 2 Thiophen 2 Yl Pyrazine and Its Derivatives

Antimicrobial Activity

Derivatives of 2-(thiophen-2-yl)pyrazine have demonstrated significant promise as antimicrobial agents, exhibiting efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Antibacterial Efficacy

The antibacterial properties of this compound derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. For instance, a derivative, 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, has shown notable activity against both types of bacterial strains through the microdilution method. smolecule.com Similarly, other derivatives have been reported to possess antibacterial properties. researchgate.net

Studies have specifically highlighted the efficacy of these compounds against clinically relevant pathogens. For example, N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, a series of pyrazine (B50134) carboxamides, including derivatives of this compound, were synthesized and tested against extensively drug-resistant (XDR) Salmonella typhi. One particular derivative, 5d, exhibited the highest antibacterial potency with a minimum inhibitory concentration (MIC) of 6.25 mg/mL and an inhibition zone of 17 mm. mdpi.com

The synergistic effects of these compounds with existing antibiotics have also been investigated. Certain pyrazole (B372694) derivatives incorporating a thiophene (B33073) moiety have been shown to work synergistically with ciprofloxacin, reducing its MIC against pathogenic bacteria. nih.govacs.org

To provide a clearer understanding of the antibacterial spectrum, the following table summarizes the activity of various this compound derivatives against specific bacterial strains.

Derivative Bacterial Strain Activity Reference
2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamideGram-positive & Gram-negative bacteriaSignificant activity smolecule.com
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamideMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity
Pyrazine carboxamide derivative (5d)Extensively drug-resistant (XDR) Salmonella typhiMIC: 6.25 mg/mL, Inhibition Zone: 17 mm mdpi.com
Pyrazole derivatives with thiophene moietyStaphylococcus aureus, Escherichia coliSynergistic with Ciprofloxacin nih.govacs.org

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have shown considerable antifungal activity. researchgate.net A notable example is 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, which has demonstrated significant activity against yeasts. smolecule.com Similarly, N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide and its related compounds have shown effective in vitro activity against Candida albicans.

Further research into thiophene derivatives has revealed their potential against other fungal pathogens. For instance, certain thiophene-based heterocyclic chalcones have shown inhibitory effects against Aspergillus niger. researchgate.net One study highlighted a hybrid thiophene-sulfonamide-quinoline derivative with excellent, nonselective antifungal activity against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov Another study on highly substituted 3-indolylthiophene derivatives found that one compound exhibited good inhibitory activity against both Candida albicans and Aspergillus niger. ekb.eg

The table below summarizes the antifungal efficacy of selected derivatives.

Derivative Fungal Strain Activity Reference
2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamideYeastsSignificant activity smolecule.com
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamideCandida albicansEffective in vitro activity
Thiophene-based heterocyclic chalconesAspergillus nigerInhibitory effects researchgate.net
Hybrid thiophene-sulfonamide-quinoline derivativeAspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicansExcellent, nonselective activity nih.gov
3-indolylthiophene derivativeCandida albicans, Aspergillus nigerGood inhibitory activity ekb.eg

Antitubercular Activity

The fight against tuberculosis has also benefited from the exploration of this compound derivatives. Several studies have reported the synthesis and evaluation of these compounds against Mycobacterium tuberculosis. For instance, a series of N-(alkyl)-2-thiophen-2-ylacetamides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, with some compounds showing promising results. researchgate.net Another study focused on pyrazine-2-carboxylic acid hydrazide derivatives, although some were less active than the standard drug pyrazinamide, one thiosemicarbazide (B42300) derivative showed high activity against M. tuberculosis H37Rv. researchgate.net

Furthermore, research on 2-heterostyrylbenzimidazole derivatives, which can be structurally related to the thiophene-pyrazine core, has identified compounds with promising inhibition of M. tuberculosis. nih.gov Thiazoloquinazoline phenylhydrazones have also been investigated, with some derivatives exhibiting good antitubercular activity against the H37Rv strain. usm.my

The following table presents a summary of the antitubercular activity of these derivatives.

Derivative Class Target Key Findings Reference
N-(alkyl)-2-thiophen-2-ylacetamidesMycobacterium tuberculosisSome compounds exhibited good activity (MICs of 25 and 50 μg/mL). researchgate.net
Pyrazine-2-carboxylic acid hydrazide derivativesMycobacterium tuberculosis H37RvA thiosemicarbazide derivative showed high activity (IC90 = 16.87 µg/mL). researchgate.net
2-heterostyrylbenzimidazole derivativesMycobacterium tuberculosisOne inhibitor showed a promising MIC value of 16 μg/mL. nih.gov
Thiazoloquinazoline phenylhydrazonesMycobacterium tuberculosis H37RvSome derivatives showed >96% inhibition at 6.25 µg/mL. usm.my

Anticancer and Antiproliferative Activity

The scaffold of this compound has been extensively utilized in the design and synthesis of novel anticancer agents. These derivatives have shown significant antiproliferative effects in various cancer cell lines, often acting through the induction of apoptosis and cell cycle arrest.

In Vitro Cytotoxicity Studies

Numerous studies have demonstrated the cytotoxic potential of this compound derivatives against a range of human cancer cell lines. For example, derivatives of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole have exhibited significant cytotoxicity against breast cancer cell lines, with some achieving IC50 values in the low micromolar range. Similarly, derivatives containing a naphthalene (B1677914) moiety have shown potent cytotoxicity with IC50 values as low as 0.6 μM against nasopharyngeal carcinoma cells.

A new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to inhibit the viability of human leukemia K562 cells with an IC50 of 25μM after 72 hours of treatment. nih.govresearchgate.net Other pyrazine derivatives have also shown potent cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with some compounds exhibiting IC50 values of 5.4 and 4.3 μM, respectively. researchgate.net

The table below provides a summary of the in vitro cytotoxicity of various derivatives.

Derivative Class Cell Line(s) IC50 Values/Activity Reference
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazoleBreast cancerLow micromolar range
Naphthalene-containing derivativesNasopharyngeal carcinoma (NPC-TW01)0.6 μM
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP)Human leukemia K56225μM (72h) nih.govresearchgate.net
Pyrazine derivativesMCF-7, A5495.4 μM, 4.3 μM researchgate.net
Thiophene-chalcone derivativesA5496.3±0.9 μM researchgate.net
2-amino thiophene derivativesHeLa, PANC-1Significant antiproliferative potential nih.gov

Investigation of Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and interference with the cell cycle. For instance, the derivative 2-mOPP was shown to induce apoptosis in K562 leukemia cells. nih.govresearchgate.net This was evidenced by morphological changes, DNA fragmentation, and an increase in the sub-G1 cell population. nih.govresearchgate.net Furthermore, this compound was found to cause cell cycle arrest in the G0/G1 phase. nih.govresearchgate.net

The molecular mechanisms underlying apoptosis induction by these compounds have also been investigated. In the case of 2-mOPP, treatment of K562 cells led to the downregulation of the anti-apoptotic proteins Bcl2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the balance of apoptotic regulatory proteins is a key factor in triggering programmed cell death.

Similarly, other derivatives incorporating the thiophene and pyrazine rings have been reported to induce apoptosis in cancer cells, often by inhibiting specific kinases or modulating cell signaling pathways. The ability of these compounds to interfere with fundamental cellular processes like proliferation and survival underscores their potential as leads for the development of new anticancer therapies.

Antioxidant Potential and Free Radical Scavenging Assays

Derivatives of this compound have demonstrated notable antioxidant properties in various studies. The antioxidant potential is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical and hydrogen peroxide (H2O2) scavenging methods. researchgate.net For instance, a series of 1,3,5-trisubstituted 2-pyrazolines, which include a thiophene moiety, have shown significant antioxidant potential. researchgate.net The antioxidant activity of these compounds is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govamazonaws.com

In one study, novel pyrazoline derivatives were synthesized and their antioxidant activities were assessed, revealing that all the tested compounds exhibited significant antioxidant effects. researchgate.net Another study on pyrazine-thiazole bi-heteroaryl compounds showed their effectiveness in inhibiting radical-induced DNA oxidation and their ability to scavenge radicals, indicating their potential as antioxidants. sioc-journal.cn Specifically, these compounds were found to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cationic radical (ABTS•+) and DPPH• radicals. sioc-journal.cn

The structural features of these molecules, particularly the presence of the thiophene ring in conjunction with other heterocyclic systems like pyrazoline or thiazole, are believed to contribute to their antioxidant capacity. researchgate.netnih.gov The N-N bond in the pyrazoline ring is also considered an important factor for their biological activity. researchgate.net

Interactive Table: Antioxidant Activity of Selected Thiophene-Containing Compounds

Compound/Derivative ClassAssayActivity MetricResultReference
5-(4-(dimethylamino)phenyl)-3-(thiophen-2-yl)-pyrazoline-1-carbothioamideDPPHIC500.632±0.002 μg/mL researchgate.net
Pyrazolyl–thiazole derivatives (7d and 7e)DPPH% Scavenging69.4% and 72.45% nih.gov
Pyrazine-thiazole bi-heteroaryl compoundsDNA OxidationTBARS %54.3%~76.1% (HO•) sioc-journal.cn
Pyrazine-thiazole bi-heteroaryl compoundsDNA OxidationTBARS %55.4%~68.3% (GS•) sioc-journal.cn
Substituted PyrimidinesDPPHIC5042.9 ± 0.31 to 438.3 ± 3.3 μM juniperpublishers.com

Enzyme Inhibition Studies

The this compound scaffold and its derivatives have been investigated for their inhibitory effects on several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are a primary therapeutic strategy for managing Alzheimer's disease. google.comjrespharm.com They work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. While direct studies on this compound itself as an AChE inhibitor are not prevalent, related heterocyclic compounds containing thiophene and pyrazine rings have been explored. For example, various pyrazoline derivatives have been shown to possess AChE inhibitory activity. jrespharm.com The general structure of these inhibitors often includes a heterocyclic group like thiophene. google.com

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Inhibition: DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govplos.org This makes it a significant target for the development of new anti-tuberculosis drugs. nih.govplos.org A number of pyrazine derivatives have been designed and evaluated for their ability to inhibit DprE1. worldscientific.com For instance, pyrazine-2-carbohydrazide (B1222964) derivatives have been studied, with some compounds showing promising antitubercular activity by interacting with the active site of the DprE1 enzyme. worldscientific.com Specifically, these derivatives are noted to interact with the Cys387 residue in the enzyme's active site. worldscientific.com

BRAFV600E Inhibition: The BRAFV600E mutation is a common driver of various cancers, particularly melanoma. nih.gov This has made the BRAF kinase a prime target for anticancer drug development. researchgate.netnih.gov A series of N-(thiophen-2-yl) benzamide (B126) derivatives have been identified as potent inhibitors of BRAFV600E. nih.gov Through virtual screening and chemical synthesis, specific compounds within this series demonstrated significant inhibitory activity against the BRAFV600E kinase. nih.gov Structure-activity relationship studies have helped in optimizing these derivatives to achieve submicromolar inhibitory activities. nih.gov

Interactive Table: Enzyme Inhibition by Thiophene-Containing Compounds

EnzymeCompound ClassKey FindingIC50/Ki ValueReference
Acetylcholinesterase (AChE)Pyrazoline derivative (Compound 1)Potent inhibitor, more so than TacrineKi= 0.13±0.004 μM jrespharm.com
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)Pyrazine-2-carbohydrazide derivatives (T16, T19)Promising antitubercular activityMIC = 1.56 μg/mL worldscientific.com
BRAFV600EN-(thiophen-2-yl) benzamide derivative (a1)Potent kinase inhibitorIC50 ≈ 2.01 μM nih.gov
BRAFV600EN-(thiophen-2-yl) benzamide derivatives (b40, b47)Submicromolar inhibitory activitiesNot specified nih.gov

Anti-inflammatory Properties

Derivatives containing the this compound moiety have shown potential as anti-inflammatory agents. The thiophene ring is a versatile heterocyclic compound known for its presence in molecules with anti-inflammatory properties. nih.gov Similarly, pyrazine derivatives have also been recognized for their anti-inflammatory activities. mdpi.com

Research has indicated that compounds combining these heterocyclic structures can exhibit significant biological activity in pathways related to inflammation. For example, 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is noted for its potential in treating inflammatory diseases by likely inhibiting specific enzymes or signaling pathways that contribute to the inflammatory response. smolecule.com Other derivatives, such as N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, have also shown promise in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.

Antiviral Properties

The this compound structural motif is found in compounds investigated for their antiviral activities. Heterocyclic compounds, including those with pyrazine and thiophene rings, are considered promising scaffolds for the development of new antiviral drugs. mdpi.com

Specifically, pyrazine derivatives have been synthesized and evaluated for their inhibitory effects against flaviviruses like the dengue virus (DENV) and yellow fever virus (YFV). nih.govnih.gov In one study, a series of pyrazine-2,3-dicarboxamides were found to have anti-flavivirus activity. nih.gov While a direct analogue of a lead compound showed reduced activity against DENV, modifications to the structure, such as substituting a fluorine atom with a hydrophobic methyl group, significantly increased the inhibitory properties. nih.gov

Furthermore, 2-aryl-substituted thiophene compounds have been identified as a new class of antiviral agents, showing potent inhibition against Enterovirus EV-A71. researchgate.net These findings highlight the potential of combining thiophene and pyrazine cores in designing novel antiviral therapeutics.

Structure Activity Relationship Sar Studies of 2 Thiophen 2 Yl Pyrazine Analogs

Elucidation of Structural Features Influencing Biological Potency and Selectivity

The biological potency and selectivity of 2-(thiophen-2-yl)pyrazine derivatives are intricately linked to their structural features. The core structure, consisting of a pyrazine (B50134) ring linked to a thiophene (B33073) ring, provides a unique electronic and steric arrangement that governs interactions with biological targets. ontosight.aiontosight.ai

Key structural elements that have been identified as crucial for biological activity include:

The Thiophene and Pyrazine Rings: The thiophene-pyrazine motif itself is a key pharmacophore. The pyrazine ring, being a π-deficient system, can participate in stacking interactions with aromatic residues in enzyme active sites. The thiophene ring, an electron-rich aromatic system, also contributes to binding, and its sulfur atom can engage in specific interactions. The relative orientation of these two rings is critical for optimal binding.

Linker Moiety: The nature of the linker connecting the this compound core to other parts of the molecule significantly impacts activity. For instance, in a series of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide analogs, the methylene (B1212753) linker is crucial for maintaining the correct orientation of the benzothiazole (B30560) carboxamide group for target engagement.

Substituents on the Pyrazine and Thiophene Rings: The addition of various substituents to either the pyrazine or thiophene ring can dramatically alter biological potency and selectivity. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to bind to a specific target. nih.gov

SAR studies on related heterocyclic systems have also provided valuable insights. For example, in a series of thiophenyl-pyrazolourea derivatives, the amide moiety was found to be essential for high affinity, and the phenyl ring of the benzamide (B126) contributed to hydrophobic interactions. nih.gov This highlights the importance of specific functional groups and their spatial arrangement for biological activity.

The table below summarizes the influence of key structural features on the biological activity of this compound and related analogs.

Structural FeatureInfluence on Biological Activity
Thiophene-Pyrazine Core Essential pharmacophore; participates in π-stacking and other non-covalent interactions with biological targets.
Linker Moiety Determines the spatial orientation of substituent groups, which is critical for optimal binding to the target.
Substituents Modifications to the pyrazine and thiophene rings can modulate potency, selectivity, solubility, and metabolic stability. nih.gov
Amide/Urea Groups Can act as hydrogen bond donors and acceptors, forming crucial interactions with the target protein. nih.gov

Impact of Substituent Effects on Pharmacological Activity

The pharmacological activity of this compound analogs is highly sensitive to the nature and position of substituents on the heterocyclic rings. libretexts.org These substituent effects can be broadly categorized into electronic and steric effects, both of which play a crucial role in modulating the interaction of the molecule with its biological target.

Electronic Effects:

The electronic properties of substituents can significantly influence the reactivity and binding affinity of the this compound core.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2) or cyano (-CN) groups, can enhance the π-deficiency of the pyrazine ring, potentially strengthening π-π stacking interactions with electron-rich aromatic amino acid residues in the target protein. In some cases, EWGs on the thiophene ring have been shown to enhance binding affinity.

Electron-Donating Groups (EDGs): Conversely, EDGs, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, can increase the electron density of the aromatic system. In certain contexts, EDGs at specific positions have been associated with increased anti-inflammatory activity in related heterocyclic compounds.

Steric Effects:

The size and shape of substituents also play a critical role in determining pharmacological activity.

Bulky Substituents: The introduction of bulky groups can create steric hindrance, which may either be beneficial or detrimental to activity. For instance, a bulky substituent at the 3-position of the pyrazine ring can direct reactions to the less hindered 2-position. However, excessively large substituents may prevent the molecule from fitting into the binding pocket of the target.

Halogen Substituents: Halogen atoms, such as fluorine, chlorine, and bromine, can influence both electronic and steric properties. Their effects are complex, involving a combination of inductive electron withdrawal and a potential for halogen bonding. Ortho-substitution with fluorine on a benzyl (B1604629) group has been shown to enhance metabolic stability in a related series of compounds. vulcanchem.com

The following table provides examples of how different substituents can affect the pharmacological activity of this compound analogs and related compounds.

Substituent TypeExampleImpact on Pharmacological ActivityReference
Electron-Withdrawing Group -NO2, -CNCan enhance binding affinity through strengthened π-π interactions.
Electron-Donating Group -OCH3, -NH2Can increase electron density and has been linked to enhanced anti-inflammatory effects in some heterocyclic systems.
Bulky Group CyclopropylCan introduce steric hindrance, influencing reaction regioselectivity and potentially affecting binding.
Halogen -F, -Cl, -BrCan modulate electronic properties and metabolic stability. Ortho-fluoro substitution can improve metabolic half-life. vulcanchem.com

Rational Design Principles for Optimized Derivates and Lead Optimization

The rational design of optimized this compound derivatives and the process of lead optimization are guided by the insights gained from SAR studies. ajrconline.orgarabjchem.org The goal is to systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Key Principles of Rational Design:

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed. nih.gov This involves using computational docking studies to predict how different analogs will bind to the target and to identify modifications that can enhance these interactions. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties (a bioisostere), with the aim of improving the compound's pharmacological profile. For example, a thiophene ring might be replaced with a furan (B31954) or pyridine (B92270) ring to explore the impact on activity and properties. nih.gov

Scaffold Hopping: This approach involves replacing the central core of the lead compound with a different chemical scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.

Lead Optimization Strategies:

Once a lead compound with promising activity is identified, lead optimization is undertaken to refine its properties. ajrconline.org This iterative process involves making small, systematic changes to the molecule and evaluating the impact on:

Potency: Increasing the affinity of the compound for its target.

Selectivity: Enhancing the compound's affinity for the desired target over other related targets to minimize off-target effects.

ADME Properties: Optimizing the absorption, distribution, metabolism, and excretion properties of the compound to ensure it reaches its target in the body at an effective concentration and for an appropriate duration. This can involve modifications to improve solubility, metabolic stability, and cell permeability. nih.gov

The table below outlines some of the key strategies employed in the rational design and lead optimization of this compound analogs.

Design/Optimization StrategyDescriptionApplication Example
Structure-Based Design Utilizing the 3D structure of the target to guide the design of more potent and selective inhibitors. nih.govDocking studies to predict the binding mode of analogs and identify favorable interactions. nih.gov
Bioisosteric Replacement Replacing functional groups with others that have similar properties to improve potency or pharmacokinetic profile. nih.govSubstituting a thiophene ring with a furan or pyridine to modulate activity. nih.gov
Scaffold Hopping Replacing the core scaffold to discover novel chemical series with improved properties.Identifying a new heterocyclic core that maintains the key pharmacophoric features.
ADME Optimization Modifying the structure to improve solubility, metabolic stability, and permeability. nih.govIntroducing polar groups to enhance solubility or modifying sites of metabolism to increase half-life. nih.gov

Future Perspectives and Emerging Research Avenues for 2 Thiophen 2 Yl Pyrazine

Development of Novel Therapeutic Agents with Enhanced Efficacy and Specificity

The structural motif of 2-(Thiophen-2-yl)pyrazine is a recurring feature in a variety of compounds being investigated for their therapeutic potential. The combination of the pyrazine (B50134) and thiophene (B33073) rings offers a platform for developing new drugs with improved effectiveness and selectivity.

Derivatives of this compound are being explored for a range of pharmacological activities. For instance, compounds incorporating this scaffold have shown potential as anticancer and antimicrobial agents. evitachem.com Research into pyrazoline derivatives containing a thiophene moiety has indicated promising antioxidant and antibacterial properties. researchgate.net Specifically, certain pyrazoline compounds have demonstrated significant antioxidant activity. researchgate.net The structural features of these molecules allow for interactions with biological targets such as enzymes and receptors, potentially modulating their activity and leading to therapeutic effects. evitachem.com

Furthermore, the development of Topoisomerase II inhibitors, crucial for cancer therapy, has seen the exploration of derivatives containing a thiophen-2-yl-pyridine structure, which shares similarities with the thiophene-pyrazine core. acs.org Structure-activity relationship (SAR) studies are crucial in this context, demonstrating how modifications to the core structure, such as the addition of hydroxyl groups, can significantly impact the potency and specificity of these potential therapeutic agents. acs.org The goal is to design molecules that can effectively target cancer cells while minimizing harm to healthy cells.

Advancement in Optoelectronic Device Performance and Stability

In the realm of materials science, this compound and its derivatives are emerging as key components in the development of next-generation optoelectronic devices. The inherent donor-acceptor character of the molecule, with the electron-rich thiophene and electron-deficient pyrazine, facilitates intramolecular charge transfer (ICT), a crucial property for many optoelectronic applications. researchgate.netrsc.org

Researchers are actively investigating the use of pyrazine-functionalized π-conjugated materials in devices such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. rsc.org The tunability of the electronic and optical properties of these materials through chemical modification allows for the creation of materials with specific absorption and emission characteristics. For example, derivatives of 2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazine have been synthesized and shown to exhibit fluorescence in the blue-orange region, making them suitable for use as emitters in OLEDs. researchgate.net

The stability of these materials is a critical factor for the longevity and performance of optoelectronic devices. Research has shown that isomers of dipyrrolopyrazine, which incorporate thiophene moieties, are thermally stable up to 300 °C. rsc.org This high thermal stability is a significant advantage for applications in devices that generate heat during operation. Furthermore, the development of deep-red to near-infrared (NIR) emitting OLEDs has benefited from the use of thiophene-disubstituted benzothiadiazole derivatives, which demonstrates the versatility of thiophene-based structures in achieving a wide range of emission colors. frontiersin.org The continued exploration of new derivatives and device architectures promises to enhance the efficiency, color purity, and operational lifetime of these devices. nih.govresearchgate.net

Green Chemistry Approaches in Synthetic Methodologies

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to develop more environmentally friendly and efficient chemical processes. Traditional synthetic methods often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. ajgreenchem.com

Furthermore, ultrasound-assisted synthesis is being explored as a green alternative for producing related heterocyclic compounds. This method can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. acs.org The use of catalysts, such as DABCO in the synthesis of pyrazoline derivatives, also represents a move towards more sustainable chemical processes. ajgreenchem.commdpi.com These advancements in synthetic methodologies are crucial for the large-scale and sustainable production of this compound-based materials for various applications.

Integration in Hybrid Materials and Nanotechnology for Advanced Applications

The unique properties of this compound make it an attractive building block for the creation of advanced hybrid materials and for applications in nanotechnology. gatech.edu The ability of this compound and its derivatives to self-assemble and form ordered structures is particularly valuable in the bottom-up fabrication of nanomaterials. ugr.es

Hybrid materials that combine organic components, such as this compound derivatives, with inorganic nanoparticles can exhibit synergistic properties that are not present in the individual components. These materials have potential applications in a wide range of fields, including catalysis, sensing, and electronics. nih.gov For instance, the incorporation of thiophene-pyrazine moieties into larger molecular architectures can lead to materials with tailored electronic and optical properties suitable for use in sensors.

In nanotechnology, the development of organic semiconductors is a major area of focus. Materials based on pyrazine and thiophene have been investigated for their charge transport properties and potential use in organic field-effect transistors (OFETs). rsc.orgrsc.org The ability to process these materials from solution allows for the fabrication of flexible and large-area electronic devices, opening up possibilities for applications in wearable electronics and flexible displays. The continued exploration of novel hybrid materials and nanostructures incorporating this compound is expected to lead to significant technological advancements.

Computational-Driven Drug Discovery and Materials Design for Targeted Properties

Computational methods are playing an increasingly important role in accelerating the discovery and design of new molecules with desired properties. jddhs.comnih.gov In the context of this compound, computational chemistry is being employed to predict the biological activity of its derivatives and to guide the design of new therapeutic agents. nih.gov

Molecular docking and molecular dynamics simulations can be used to study the interactions between this compound-based compounds and their biological targets, such as enzymes and receptors. frontiersin.org These computational tools help researchers to understand the structure-activity relationships and to design molecules with enhanced binding affinity and selectivity. acs.org For example, computational studies have been used to investigate the electronic properties of pyrazoline derivatives and to support experimental findings on their biological activities. nih.gov

In the field of materials science, computational methods are used to predict the electronic and optical properties of new materials based on this compound. mdpi.com Density Functional Theory (DFT) calculations, for instance, can provide insights into the frontier molecular orbital energy levels (HOMO and LUMO) of these materials, which are crucial for their performance in optoelectronic devices. researchgate.netmdpi.com This computational-driven approach allows for the rational design of materials with targeted properties, such as specific absorption and emission wavelengths, thereby accelerating the development of new technologies. The synergy between computational and experimental approaches is expected to be a key driver of innovation in the field of this compound research. jddhs.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Thiophen-2-yl)pyrazine, and how can reaction conditions be optimized?

  • Methodology : Cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, are widely used to link thiophene and pyrazine moieties. For example, palladium-catalyzed coupling of brominated thiophene derivatives with pyrazine boronic acids under inert atmospheres (e.g., nitrogen) yields the target compound. Optimization involves adjusting catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), solvent polarity (e.g., THF or DMF), and temperature (80–120°C) to maximize yield . Evidence from similar syntheses shows that refluxing in ethanol with aryl boronic acids achieves yields >80% .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons on thiophene (δ 6.8–7.5 ppm) and pyrazine (δ 8.5–9.2 ppm) rings show distinct splitting patterns. For example, 2-(5-(4-Hydroxyphenyl)thiophen-2-yl)pyrazine exhibits pyrazine protons at δ 9.07 (d, J = 1.0 Hz) and thiophene protons at δ 7.34–7.43 .
  • IR : Stretching vibrations for C=N (1270–1280 cm⁻¹) and C-S (670–700 cm⁻¹) confirm ring structures .
  • GC-MS/HPLC : Use retention times and molecular ion peaks (e.g., m/z 281.0743 [M+H]⁺) to verify purity .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines structures. Key parameters include space group assignment (e.g., P2₁/c), bond length analysis (C-S: ~1.70 Å, C-N: ~1.33 Å), and hydrogen-bonding networks. SHELX software is robust for handling twinned or high-resolution data .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functionals are most accurate?

  • Methodology : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets model HOMO-LUMO gaps and charge distribution. For thermochemical accuracy, include exact-exchange terms (e.g., Becke’s 1993 functional reduces atomization energy errors to ±2.4 kcal/mol) . The Lee-Yang-Parr (LYP) correlation functional improves electron density predictions in conjugated systems .

Q. What strategies are effective in resolving contradictions between experimental spectroscopic data and computational simulations?

  • Methodology :

  • Benchmarking : Compare experimental UV-Vis absorption maxima with time-dependent DFT (TD-DFT) calculations. Adjust solvent models (e.g., PCM for polar solvents) to align theory with observed λmax.
  • Vibrational Analysis : Scale computed IR frequencies (0.96–0.98 factor) to match experimental peaks. Discrepancies in C=N stretches may indicate inadequate functional choice .

Q. How does the introduction of substituents on the thiophene or pyrazine rings affect the compound's photophysical properties?

  • Methodology : Substituents (e.g., hydroxyl, methoxy) alter conjugation and intramolecular charge transfer (ICT). Use fluorescence quenching assays and Stern-Volmer plots to quantify changes in quantum yield. For example, phenol-substituted derivatives show bathochromic shifts due to extended π-systems .

Q. How can researchers investigate the mechanistic pathways of catalytic reactions involving this compound using kinetic and isotopic labeling studies?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Replace protons with deuterium at reactive sites (e.g., thiophene α-positions) to probe rate-determining steps.
  • Cross-Coupling Studies : Monitor intermediates via in situ IR or NMR. Iron-catalyzed arylations (e.g., with 4-iodophenylboronic acid) reveal oxidative addition/transmetallation steps .

Methodological Best Practices

Q. What are the best practices for ensuring purity and assessing reaction completion during synthesis?

  • Methodology :

  • TLC/GC-MS : Track reaction progress using silica-gel TLC (hexane:EtOAc eluent) or GC retention times (e.g., 2-(4-methoxyphenyl)pyrazine elutes at ~8.2 min) .
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials. Purity >95% is achievable, as shown by sharp melting points (e.g., 220°C dec.) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.